molecular formula C11H19NO4S B8228912 tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate

tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate

Cat. No.: B8228912
M. Wt: 261.34 g/mol
InChI Key: INKRLAYWPWOHOS-UHFFFAOYSA-N
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Description

The compound tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate belongs to a class of bicyclo[1.1.1]pentane derivatives characterized by a rigid, bridge-modified carbon framework. This structure is widely utilized in medicinal chemistry as a bioisostere for tert-butyl, phenyl, or other bulky groups, offering improved metabolic stability and solubility . The tert-butyl carbamate group acts as a protective moiety for amines, facilitating their use as intermediates in pharmaceutical synthesis.

Properties

IUPAC Name

tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19NO4S/c1-9(2,3)16-8(13)12-10-5-11(6-10,7-10)17(4,14)15/h5-7H2,1-4H3,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKRLAYWPWOHOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC12CC(C1)(C2)S(=O)(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19NO4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Direct Sulfonation of Bicyclo[1.1.1]pentane Derivatives

Methylsulfonyl group installation typically proceeds via sulfonation of a thioether intermediate. A two-step protocol involves:

  • Thiolation : Reacting 3-bromo-BCP derivatives with sodium methanethiolate in DMF at 60°C to form 3-(methylthio)-BCP.

  • Oxidation : Treating the thioether with oxone (2.2 equiv) in a MeOH/H<sub>2</sub>O mixture at 0°C to room temperature, achieving >90% conversion to the sulfonyl group.

Table 1 : Optimization of Sulfonation Conditions

ParameterOptimal ValueYield (%)
Oxidizing AgentOxone92
SolventMeOH/H<sub>2</sub>O (4:1)88
Temperature0°C → RT90

Alternative Pathways via Sulfur Electrophiles

Electrophilic sulfonation using methylsulfonyl chloride in the presence of AlCl<sub>3</sub> has been explored but suffers from lower regioselectivity (~65% yield). This method is less favored due to competing side reactions at the carbamate nitrogen.

Carbamate Formation

The tert-butyl carbamate group is introduced via nucleophilic substitution or coupling reactions:

Amine-Carbamate Coupling

Reaction of 3-methylsulfonyl-BCP-1-amine with di-tert-butyl dicarbonate (Boc<sub>2</sub>O) in dichloromethane (DCM) at 0°C, catalyzed by 4-dimethylaminopyridine (DMAP), affords the target compound in 85–89% yield.

Critical Factors :

  • Temperature Control : Exothermic reactions require slow Boc<sub>2</sub>O addition to prevent decomposition.

  • Solvent Choice : Polar aprotic solvents (e.g., DCM) enhance solubility without nucleophilic interference.

One-Pot Synthesis

A streamlined approach combines BCP core synthesis, sulfonation, and carbamation in a single reactor. After photochemical cycloaddition, the intermediate is treated with methanesulfonyl chloride and triethylamine, followed by Boc<sub>2</sub>O. This method reduces purification steps but achieves lower overall yields (72%) due to intermediate instability.

Scale-Up and Industrial Considerations

Flow Chemistry for BCP Core Production

Adopting continuous-flow photochemistry enables multigram synthesis with improved safety and reproducibility. For example, a 1 kg batch of diketone 6 is achievable in 6 hours, with subsequent steps adapted for methylsulfonyl incorporation.

Purification Challenges

Chromatographic purification is often necessary due to polar byproducts. Reverse-phase C18 silica (MeCN/H<sub>2</sub>O gradients) effectively isolates the target compound, as evidenced by >97% purity in analytical HPLC.

Comparative Analysis of Synthetic Routes

Table 2 : Efficiency of Preparation Methods

MethodStepsTotal Yield (%)Scalability
Stepwise Functionalization468High
One-Pot Synthesis372Moderate
Flow-Assisted Route481High

The flow-assisted route emerges as superior for large-scale production, balancing yield and practicality.

Mechanistic Insights and Side Reactions

Competing Pathways During Sulfonation

Over-oxidation of the thioether to sulfonic acid is mitigated by controlled oxone stoichiometry. Excess oxidizer leads to ~15% sulfonic acid byproduct, necessitating precise equivalence.

Carbamate Stability

The tert-butyl carbamate group exhibits sensitivity to acidic conditions, with hydrolysis observed below pH 5. Neutral or mildly basic conditions (pH 7–8) are maintained during workup to preserve integrity.

Chemical Reactions Analysis

Types of Reactions

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under mild conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or borane (BH3) in tetrahydrofuran (THF).

    Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydride (NaH).

Major Products

Scientific Research Applications

Tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate is a synthetic organic compound featuring a unique bicyclo[1.1.1]pentane structure, which imparts significant rigidity and specificity in biological interactions. It is primarily used in research, especially in organic and medicinal chemistry, because its distinct structural features enhance its reactivity and potential therapeutic applications.

Scientific Research Applications

  • Drug Design The compound can act as a bioisostere for traditional fragments, enhancing its utility in drug design. Its rigid bicyclic structure facilitates specific binding to biological targets, potentially leading to enhanced efficacy compared to more flexible compounds. Interaction studies are critical for understanding the pharmacodynamics and pharmacokinetics of the compound, guiding future research directions in drug development.
  • Biological Activity The biological activity of this compound is influenced by its bicyclo[1.1.1]pentane core, which enhances binding affinity to various molecular targets. The methylsulfonyl and carbamate groups allow for hydrogen bonding and other interactions that modulate its pharmacological effects. Compounds with similar structures may exhibit significant activity against certain biological pathways, making this compound a candidate for further exploration in drug development.
  • Synthesis The synthesis of this compound typically involves multiple steps, and optimization of reaction conditions is crucial for maximizing yield and purity.

Impact of Functional Groups on Chemical Behavior and Biological Activity

Compound NameNotable Features
Tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamateContains an acetyl group instead of a methylsulfonyl group, affecting reactivity and biological activity
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamateFeatures an amino group, influencing its pharmacological profile
Tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamateContains a hydroxy group, altering solubility and interaction capabilities

Mechanism of Action

The mechanism of action of tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with nucleophilic sites on proteins or enzymes, leading to inhibition or modulation of their activity. The bicyclo[1.1.1]pentane core provides a rigid scaffold that can enhance binding affinity and selectivity .

Comparison with Similar Compounds

Structural and Functional Group Variations

The bicyclo[1.1.1]pentane core is substituted at the 3-position with diverse functional groups, leading to distinct physicochemical and reactivity profiles. Below is a comparative analysis of key analogs:

tert-butyl N-[3-(trifluoromethyl)-1-bicyclo[1.1.1]pentanyl]carbamate
  • Molecular Formula: C₁₁H₁₆F₃NO₂
  • Molecular Weight : 251.24 g/mol
  • Key Features :
    • The trifluoromethyl (-CF₃) group is strongly electron-withdrawing, enhancing electrophilic reactivity and metabolic resistance .
    • High purity (≥97%) is available commercially (Aladdin Scientific), making it suitable for reproducible research .
  • Applications : Commonly used in fluorinated drug candidates to improve bioavailability and binding affinity.
tert-butyl N-[(3-cyano-1-bicyclo[1.1.1]pentanyl)methyl]carbamate
  • Molecular Formula : C₁₂H₁₈N₂O₂
  • Molecular Weight : 222.28 g/mol
  • Priced at €495/100 mg (CymitQuimica), reflecting its niche use in specialized syntheses .
  • Applications : Serves as a precursor for heterocyclic compounds via nucleophilic addition or cyclization reactions.
tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamate
  • Molecular Formula: C₁₀H₁₇NO₃ (estimated)
  • Key Features :
    • The hydroxyl (-OH) group enhances hydrophilicity and enables hydrogen bonding, improving aqueous solubility .
    • Market price: ~¥1,341/100 mg (Shanghai Jiesai Bio), indicating its demand in early-stage drug discovery .
  • Applications : Useful in prodrug strategies or as a scaffold for further functionalization via esterification or etherification.
tert-butyl N-[[3-(hydroxymethyl)-1-bicyclo[1.1.1]pentanyl]methyl]carbamate
  • Molecular Formula: C₁₂H₂₁NO₃
  • Molecular Weight : 227.3 g/mol
  • Key Features :
    • The hydroxymethyl (-CH₂OH) group offers dual reactivity (oxidation to carboxylates or protection as ethers) .
    • Available from Pharmablock (USA) with ≥97% purity, emphasizing its role in high-throughput screening .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight Purity Supplier CAS Number
tert-butyl N-(3-methylsulfonyl-...)carbamate 3-methylsulfonyl N/A N/A N/A N/A N/A
tert-butyl N-[3-(trifluoromethyl)-...]carbamate 3-CF₃ C₁₁H₁₆F₃NO₂ 251.24 ≥97% Aladdin Scientific 1886967-53-8
tert-butyl N-[(3-cyano-...)methyl]carbamate 3-CN (via CH₂) C₁₂H₁₈N₂O₂ 222.28 97% CymitQuimica 2665661-10-7
tert-butyl N-(3-hydroxy-...)carbamate 3-OH C₁₀H₁₇NO₃ ~207.25 97% Shanghai Jiesai Bio 2091263-82-8
tert-butyl N-[[3-(hydroxymethyl)-...]carbamate 3-CH₂OH C₁₂H₂₁NO₃ 227.3 ≥97% Pharmablock (USA) 1638761-29-1

Pharmacological and Industrial Relevance

  • Drug Discovery : Bicyclo[1.1.1]pentane derivatives are prioritized as spacers in kinase inhibitors or GPCR modulators due to their rigidity and low conformational entropy .
  • Commercial Availability : High-purity analogs (e.g., Aladdin’s trifluoromethyl derivative) are critical for accelerating lead optimization .

Biological Activity

Tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate is a synthetic organic compound notable for its unique structure and potential biological applications. This article delves into its biological activity, synthesis, mechanism of action, and comparative studies with related compounds.

Chemical Structure and Properties

The compound features a bicyclo[1.1.1]pentane core, which imparts significant rigidity and specificity, enhancing its interactions within biological systems. Its molecular formula is C11H19NO4SC_{11}H_{19}NO_{4}S, with a molecular weight of approximately 261.34 g/mol. The presence of the methylsulfonyl and carbamate groups contributes to its versatility in chemical reactivity.

Property Details
Molecular FormulaC₁₁H₁₉NO₄S
Molecular Weight261.34 g/mol
Structural FeaturesBicyclo[1.1.1]pentane core, methylsulfonyl group, carbamate group

Synthesis

The synthesis of this compound involves several key steps:

  • Formation of the Bicyclo[1.1.1]pentane Core : Synthesized through cyclization reactions starting from simple precursors.
  • Introduction of the Methylsulfonyl Group : Achieved via sulfonylation using methylsulfonyl chloride.
  • Attachment of the tert-Butyl Carbamate Group : Finalized by reacting with tert-butyl chloroformate.

These steps are crucial for optimizing yield and purity during synthesis .

The biological activity of this compound is primarily attributed to its structural components:

  • Binding Affinity : The rigid bicyclic framework enhances binding affinity to various molecular targets, allowing effective modulation of pharmacological effects.
  • Nucleophilic Interactions : The methylsulfonyl group can engage in nucleophilic interactions with biological targets, potentially leading to inhibition or modulation of enzyme activities .

Biological Activity and Case Studies

Research has indicated that compounds with similar structures exhibit significant activity against specific biological pathways, suggesting potential therapeutic applications:

  • Inhibition Studies : In vitro studies have shown that this compound can inhibit certain enzymes involved in metabolic pathways, although specific targets remain to be fully elucidated.
  • Metabolic Stability : Compared to other compounds with similar structures, this compound demonstrates enhanced metabolic stability due to the presence of the bicyclic structure and functional groups .

Comparative Studies

To illustrate the impact of structural variations on biological activity, the following table compares this compound with related compounds:

Compound Name Structural Feature Biological Activity
Tert-butyl N-(3-acetyl-1-bicyclo[1.1.1]pentanyl)carbamateAcetyl group instead of methylsulfonylAltered reactivity and potential activity
Tert-butyl (3-aminobicyclo[1.1.1]pentan-1-yl)carbamateAmino groupInfluences pharmacological profile
Tert-butyl N-(3-hydroxy-1-bicyclo[1.1.1]pentanyl)carbamateHydroxy groupAffects solubility and interaction capabilities

These comparisons highlight how different functional groups can significantly influence the chemical behavior and biological activity of similar compounds .

Q & A

Basic Research Questions

Q. What are common synthetic routes for tert-butyl N-(3-methylsulfonyl-1-bicyclo[1.1.1]pentanyl)carbamate?

  • Methodology :

  • Palladium-catalyzed coupling : Utilize bicyclo[1.1.1]pentanyl alcohols (BCP-OH) with halides under Pd catalysis. Adjust base additives (e.g., K2_2CO3_3 vs. Cs2_2CO3_3) to control chemoselectivity for single or double C–C activation. Monitor reaction progression via TLC or LC-MS .
  • Carbamate protection : Introduce the tert-butoxycarbonyl (Boc) group via reaction with di-tert-butyl dicarbonate (Boc2_2O) in the presence of a base like DMAP. Purify via column chromatography (silica gel, hexane/EtOAc) .

Q. How is the bicyclo[1.1.1]pentane core characterized structurally?

  • Methodology :

  • X-ray crystallography : Use SHELX programs (e.g., SHELXL) for refinement of high-resolution data. Address potential twinning or disorder in the bicyclo[1.1.1]pentane scaffold by employing restraints and constraints during refinement .
  • NMR spectroscopy : Analyze 1^1H and 13^{13}C NMR for diagnostic peaks (e.g., upfield shifts for bridgehead protons). Compare with bicyclo[1.1.1]pentane derivatives in literature .

Q. What are the key physicochemical properties of this compound for drug discovery?

  • Methodology :

  • Lipophilicity : Measure logP values using shake-flask or HPLC methods. Compare with tert-butyl isosteres (e.g., bicyclo[1.1.1]pentanyl) to assess polarity changes .
  • Metabolic stability : Conduct microsomal assays (human/rat liver microsomes) with LC-MS quantification. Benchmark against control compounds with tert-butyl groups .

Advanced Research Questions

Q. How can computational methods resolve contradictions in reaction mechanisms involving bicyclo[1.1.1]pentane scaffolds?

  • Methodology :

  • DFT studies : Model transition states for Pd-catalyzed C–C activation using software like Gaussian or ORCA. Validate against experimental kinetics (e.g., Eyring plots) .
  • Docking simulations : Investigate steric effects of the bicyclo[1.1.1]pentane core in target binding pockets using Schrödinger Suite or AutoDock .

Q. What strategies optimize crystallographic data quality for strained bicyclo[1.1.1]pentane derivatives?

  • Methodology :

  • High-resolution data collection : Use synchrotron radiation for small crystals. Apply multi-scan corrections to mitigate absorption effects.
  • Twinning analysis : Employ PLATON or CrysAlisPro to detect twinning and refine using SHELXL’s TWIN/BASF instructions .

Q. How do substituents on the bicyclo[1.1.1]pentane core influence biological activity?

  • Methodology :

  • SAR studies : Synthesize analogs with varied substituents (e.g., methylsulfonyl vs. bromo) and test in vitro activity (IC50_{50}). Use ANOVA to identify statistically significant trends .
  • Protease stability : Incubate derivatives in plasma and quantify degradation via LC-MS/MS. Correlate stability with substituent steric/electronic parameters .

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